4-Chloro-7,8-dimethyl-2-phenylquinoline 4-Chloro-7,8-dimethyl-2-phenylquinoline
Brand Name: Vulcanchem
CAS No.: 1156277-31-4
VCID: VC15910245
InChI: InChI=1S/C17H14ClN/c1-11-8-9-14-15(18)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14ClN
Molecular Weight: 267.8 g/mol

4-Chloro-7,8-dimethyl-2-phenylquinoline

CAS No.: 1156277-31-4

Cat. No.: VC15910245

Molecular Formula: C17H14ClN

Molecular Weight: 267.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7,8-dimethyl-2-phenylquinoline - 1156277-31-4

Specification

CAS No. 1156277-31-4
Molecular Formula C17H14ClN
Molecular Weight 267.8 g/mol
IUPAC Name 4-chloro-7,8-dimethyl-2-phenylquinoline
Standard InChI InChI=1S/C17H14ClN/c1-11-8-9-14-15(18)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3
Standard InChI Key SRDNUNPIKZXSGZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

4-Chloro-7,8-dimethyl-2-phenylquinoline is systematically named according to IUPAC conventions, reflecting its substitution pattern on the quinoline backbone. The molecular formula C17H14ClN\text{C}_{17}\text{H}_{14}\text{ClN} corresponds to a molecular weight of 267.75 g/mol, as confirmed by computational and analytical methods . The structural formula (Figure 1) illustrates the quinoline ring system fused with a benzene ring, substituted at distinct positions to confer steric and electronic effects.

Table 1: Key Identifiers of 4-Chloro-7,8-dimethyl-2-phenylquinoline

PropertyValueSource
CAS Number1156277-31-4
Molecular FormulaC17H14ClN\text{C}_{17}\text{H}_{14}\text{ClN}
Molar Mass267.75 g/mol
SynonymsQuinoline, 4-chloro-7,8-dimethyl-2-phenyl-

Structural Analysis

The quinoline core consists of a bicyclic structure with a nitrogen atom at position 1. Substituents include:

  • A chloro group at position 4, influencing electrophilic substitution reactivity.

  • Methyl groups at positions 7 and 8, enhancing steric hindrance and lipophilicity.

  • A phenyl ring at position 2, contributing to π-π stacking interactions in potential applications.

The combined effects of these groups modulate the compound’s solubility, stability, and interaction with biological targets, though experimental data on these properties remain sparse .

PropertyStatusSource
Melting PointNot available
Boiling PointNot available
SolubilityNot available
DensityNot available

The absence of these data underscores the need for further experimental characterization to enable safe and effective utilization in research settings.

ScenarioActionSource
Inhalation ExposureMove to fresh air; administer oxygen if needed
Skin ContactRemove contaminated clothing; wash with soap
Eye ContactRinse with water for 15 minutes
Accidental ReleaseAvoid dust; use spark-proof tools for cleanup

Environmental and Regulatory Considerations

Ecological Impact

No ecotoxicological data are available for this compound. General guidelines for halogenated organics recommend preventing environmental release due to potential bioaccumulation and persistence .

Disposal Methods

Recommended disposal involves incineration at licensed facilities with flue gas scrubbing to minimize toxic emissions. Contaminated packaging must be triple-rinsed or rendered unusable before landfill disposal .

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